molecular formula C8H11NO2 B6327036 2-Ethyl-4-methoxy-pyridine 1-oxide CAS No. 105552-60-1

2-Ethyl-4-methoxy-pyridine 1-oxide

Cat. No. B6327036
CAS RN: 105552-60-1
M. Wt: 153.18 g/mol
InChI Key: URORHFVWOXPNIZ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methoxy-pyridine 1-oxide (EMPO) is an important organic compound that has been used in a variety of scientific research applications. This compound is a derivative of pyridine and is classified as a heterocyclic compound. It is a white, crystalline solid with a melting point of 78-80°C and a boiling point of 280-282°C. It is soluble in water and organic solvents, such as ethanol and methanol. EMPO has been used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and laboratory experiments.

Scientific Research Applications

Synthesis Improvement

The synthesis of 2-Chloromethyl-4-methoxy-3,5-dimethyl-pyridine was improved using a POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent from 2-methylpyridine N-oxide under mild reaction conditions, showcasing the potential of related compounds in synthetic chemistry (Xia Liang, 2007).

Reactivity with Ethyl Bromoacetate

The reaction of 4-methoxypyridine 1-oxide with ethyl bromoacetate produced high yields of ethyl glyoxylate, demonstrating the compound's reactivity and potential use in producing various chemical intermediates (H. Tien, M. Yeh, J. Tien, 1977).

Nitration Studies

Nitration studies on pyridine 1-oxides, including compounds with similar structures, provided insights into electrophilic substitution reactions. These findings are significant for understanding the chemical behavior of heteroaromatic compounds, which can be applied in various synthetic strategies (C. D. Johnson, A. Katritzky, N. Shakir, M. Viney, 1967).

Electrocatalytic Applications

Research on graphene-porphyrin MOF composites, incorporating pyridine-functionalized graphene, has shown enhanced catalytic activity for oxygen reduction reactions. This indicates the potential of pyridine derivatives, such as 2-Ethyl-4-methoxy-pyridine 1-oxide, in developing advanced materials for energy conversion and storage (Maryam Jahan, Q. Bao, K. Loh, 2012).

properties

IUPAC Name

2-ethyl-4-methoxy-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URORHFVWOXPNIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C=CC(=C1)OC)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methoxypyridine 1-oxide

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